molecular formula C17H21N3O2 B11035661 2-(4-(But-2-ynoyl)piperazin-1-yl)-N-(m-tolyl)acetamide

2-(4-(But-2-ynoyl)piperazin-1-yl)-N-(m-tolyl)acetamide

Cat. No.: B11035661
M. Wt: 299.37 g/mol
InChI Key: PCXRLOHLOSXDDF-UHFFFAOYSA-N
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Description

2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a piperazine ring and a but-2-ynoyl group, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves the reaction of piperazine derivatives with acylating agents. One common method involves the reaction of 1-(3-methylphenyl)acetyl chloride with 4-(but-2-ynoyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
  • Norfloxacin-thiazolidinedione hybrids

Uniqueness

2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of a piperazine ring and a but-2-ynoyl group, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

2-(4-but-2-ynoylpiperazin-1-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C17H21N3O2/c1-3-5-17(22)20-10-8-19(9-11-20)13-16(21)18-15-7-4-6-14(2)12-15/h4,6-7,12H,8-11,13H2,1-2H3,(H,18,21)

InChI Key

PCXRLOHLOSXDDF-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCN(CC1)CC(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

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